![molecular formula C5H8ClN3O3 B12571362 Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate CAS No. 367965-97-7](/img/structure/B12571362.png)
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate is a chemical compound with a unique structure that includes a diazene group, a carbamoyl group, and a chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate typically involves the reaction of methyl diazocarboxylate with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the compound produced.
化学反応の分析
Types of Reactions
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of diazene-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate involves its interaction with molecular targets in cells. The diazene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, modifying proteins and nucleic acids.
類似化合物との比較
Similar Compounds
- Methyl [(2-bromoethyl)carbamoyl]diazene-1-carboxylate
- Methyl [(2-iodoethyl)carbamoyl]diazene-1-carboxylate
- Methyl [(2-fluoroethyl)carbamoyl]diazene-1-carboxylate
Uniqueness
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity
特性
CAS番号 |
367965-97-7 |
|---|---|
分子式 |
C5H8ClN3O3 |
分子量 |
193.59 g/mol |
IUPAC名 |
methyl N-(2-chloroethylcarbamoylimino)carbamate |
InChI |
InChI=1S/C5H8ClN3O3/c1-12-5(11)9-8-4(10)7-3-2-6/h2-3H2,1H3,(H,7,10) |
InChIキー |
BWQZQRDVPZJLCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N=NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


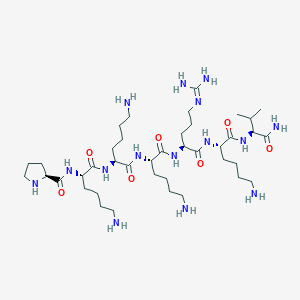
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
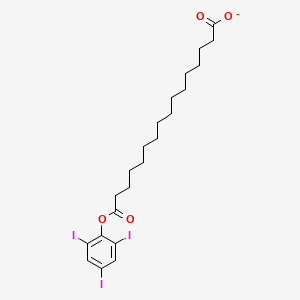
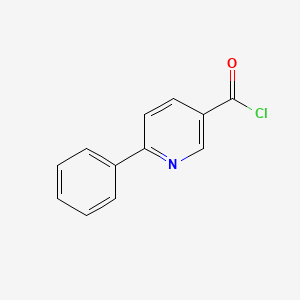
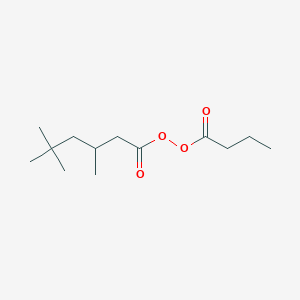
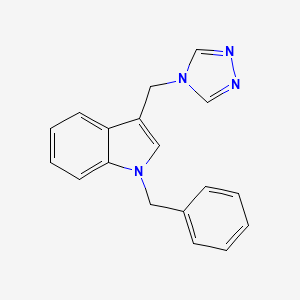
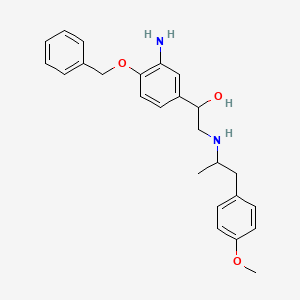
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
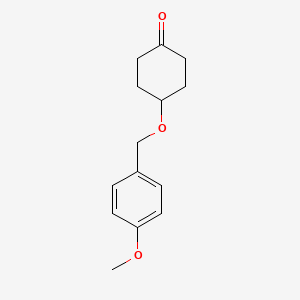
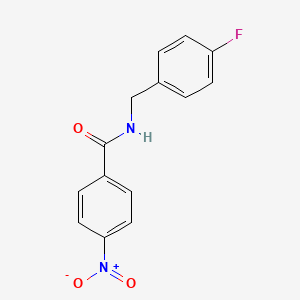
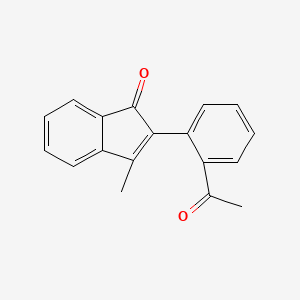
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
